Cas no 222404-24-2 (4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-)

4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- is a chiral thiazolidine derivative with a hydroxyphenyl substituent at the 2-position. This compound is of interest due to its stereospecific configuration (4R), which may influence its reactivity and biological activity. The presence of both carboxylic acid and phenolic hydroxyl functional groups enhances its potential as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its structural features suggest utility in asymmetric synthesis, metal coordination, or as a precursor for bioactive molecules. The compound’s purity and defined stereochemistry make it suitable for research applications requiring precise molecular control.
4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- structure
222404-24-2 structure
Product name:4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-
CAS No:222404-24-2
MF:C10H11NO3S
Molecular Weight:225.26424
MDL:MFCD08272844
CID:1411693
PubChem ID:57367948

4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- Properties

Names and Identifiers

    • 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-
    • AKOS027385616
    • (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylicacid
    • (2R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
    • 222404-24-2
    • (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid
    • MDL: MFCD08272844
    • Inchi: InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m0/s1
    • InChIKey: TWPYJYQNZHPNGQ-IENPIDJESA-N
    • SMILES: C1=C(C=CC(=C1)O)C2N[C@@H](CS2)C(=O)O

Computed Properties

  • 精确分子量: 225.04603
  • 同位素质量: 225.04596439g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 可旋转化学键数量: 2
  • 复杂度: 241
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 1
  • 不确定原子立构中心数量: 1
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 拓扑分子极性表面积: 94.9Ų
  • XLogP3: -1.2

Experimental Properties

  • PSA: 69.56

4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A972108-1g
(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid
222404-24-2 97%
1g
$289.0 2025-02-26
Fluorochem
027702-1g
R)-2-(4-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
222404-24-2
1g
£307.00 2022-03-01
Fluorochem
027702-2g
R)-2-(4-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
222404-24-2
2g
£598.00 2022-03-01
OTAVAchemicals
7138839-500MG
(4S)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-24-2 95%
500MG
$250 2023-06-25
OTAVAchemicals
7138839-100MG
(4S)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-24-2 95%
100MG
$150 2023-06-25
Chemenu
CM515028-1g
(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid
222404-24-2 97%
1g
$571 2023-03-04
Fluorochem
027702-250mg
R)-2-(4-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
222404-24-2
250mg
£160.00 2022-03-01
OTAVAchemicals
7138839-1G
(4S)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-24-2 95%
1G
$300 2023-06-25
OTAVAchemicals
7138839-250MG
(4S)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-24-2 95%
250MG
$200 2023-06-25
Fluorochem
027702-5g
R)-2-(4-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
222404-24-2
5g
£1021.00 2022-03-01

4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- Literature

Additional information on 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-

4-Thiazolidinecarboxylic Acid, 2-(4-Hydroxyphenyl)-, (4R)-: A Comprehensive Overview

The compound 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-, identified by the CAS number 222404-24-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecule's structure is characterized by a thiazolidine ring system with a carboxylic acid group at position 4 and a hydroxyl-substituted phenyl group at position 2. The (4R) designation indicates the stereochemistry at the chiral center, which is crucial for its pharmacological properties.

Recent studies have highlighted the potential of 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- as a promising candidate in drug discovery. Researchers have explored its role in modulating various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). These findings suggest its potential application in treating inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its anti-inflammatory properties, 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- has also been investigated for its antioxidant capabilities. A research team from the University of California reported that this compound effectively scavenges free radicals and protects cells from oxidative damage. This property makes it a valuable component in cosmeceuticals and nutraceuticals aimed at combating aging and oxidative stress-related conditions.

The synthesis of 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- involves a multi-step process that typically includes the formation of the thiazolidine ring followed by substitution reactions to introduce the hydroxylphenyl group. The stereochemistry at position 4 is controlled during the synthesis to ensure the desired enantiomer is obtained. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.

The pharmacokinetic profile of 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)- has been evaluated in preclinical studies. Results indicate that it has moderate bioavailability and favorable distribution properties, making it suitable for oral administration. Furthermore, toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, which enhances its safety profile for potential clinical use.

In conclusion, 4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-, with CAS number 222404-24-2, represents a valuable addition to the arsenal of bioactive compounds with promising therapeutic applications. Its anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, position it as a strong candidate for further development in drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:222404-24-2)4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-
A1007964
Purity:99%
Quantity:1g
Price ($):260.0